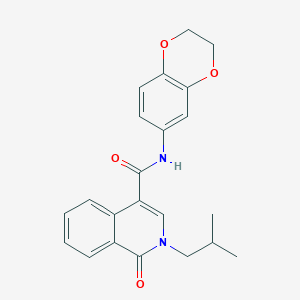

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Description

This compound features a 1,2-dihydroisoquinoline core substituted with a 2,3-dihydro-1,4-benzodioxin moiety at the 6-position and a 2-methylpropyl group at the 2-position. While direct physicochemical data for this compound are unavailable in the provided evidence, structural analogs suggest its properties may align with bioactive molecules targeting enzymes or receptors involved in metabolic or inflammatory pathways .

Properties

Molecular Formula |

C22H22N2O4 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methylpropyl)-1-oxoisoquinoline-4-carboxamide |

InChI |

InChI=1S/C22H22N2O4/c1-14(2)12-24-13-18(16-5-3-4-6-17(16)22(24)26)21(25)23-15-7-8-19-20(11-15)28-10-9-27-19/h3-8,11,13-14H,9-10,12H2,1-2H3,(H,23,25) |

InChI Key |

FOXBPXMGJZAEFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)OCCO4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials often include 1,4-benzodioxin derivatives and isoquinoline carboxylic acids. The key steps may involve:

Formation of the Benzodioxin Ring: This can be achieved through cyclization reactions involving catechol derivatives.

Introduction of the Isoquinoline Moiety: This step may involve the use of isoquinoline carboxylic acids or their derivatives.

Amidation Reaction: The final step often involves the formation of the amide bond through coupling reactions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide may be studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, this compound can be explored for its potential as a drug candidate. Its isoquinoline core is a common motif in many pharmacologically active compounds.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Isoquinoline vs. Pyridazine/Pyridine Derivatives

- Target Compound: The 1,2-dihydroisoquinoline core may confer rigidity and planar aromaticity, favoring π-π stacking interactions in biological systems.

- Compound P043-1029 (): Contains a 1,4-dihydropyridazine core instead, with ethoxy and 4-methoxyphenyl substituents. This pyridazine system introduces additional hydrogen bond acceptors (polar surface area: 81.481 Ų) and reduces aromaticity compared to isoquinoline .

Benzodioxin Substituent

The 2,3-dihydro-1,4-benzodioxin group is a common pharmacophore in all compared compounds. highlights its role in enhancing metabolic stability and modulating enzyme inhibition (e.g., α-glucosidase, cholinesterases), likely due to its oxygen-rich, electron-donating properties .

Substituent Effects on Physicochemical Properties

- Hydrogen Bonding: The carboxamide group in the target compound and P043-1029 provides hydrogen bond donors/acceptors, critical for target interactions. CS-0309467’s dimethylamino group introduces basicity, improving aqueous solubility at physiological pH .

Enzyme Inhibition

- α-Glucosidase/Cholinesterase Inhibition (): Benzodioxin-containing sulfonamides and carboxamides exhibit inhibitory activity against α-glucosidase (antidiabetic) and cholinesterases (neurodegenerative disease targets). The target compound’s isoquinoline core may enhance binding to these enzymes compared to pyridine or pyridazine analogs .

- Anticancer Potential: Compounds with fused aromatic cores (e.g., naphthyridine in ) show antiproliferative activity. The target’s isoquinoline structure may similarly interact with DNA topoisomerases or kinase targets .

Metabolic Stability

- The benzodioxin moiety in ’s pyrido-pyrimidinone derivatives improves metabolic stability by resisting oxidative degradation. This suggests the target compound may also exhibit favorable pharmacokinetics .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic compound that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on existing research.

Synthesis of the Compound

The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various acetamides. The general synthetic route includes:

- Formation of the Benzodioxin Core : Starting from 2,3-dihydrobenzo[1,4]dioxin-6-amine, the compound is reacted with sulfonyl chlorides to form sulfonamide derivatives.

- Acetamide Derivatives : The sulfonamide intermediates are then reacted with 2-bromo-N-(un/substituted-phenyl)acetamides to yield the desired carboxamide structure.

The synthesis process is crucial as it influences the biological properties of the final product .

Enzyme Inhibition

Research has shown that derivatives of benzodioxin compounds exhibit significant enzyme inhibitory activities. In particular, N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide was evaluated against α-glucosidase and acetylcholinesterase enzymes. These enzymes are critical in managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively. The inhibition of these enzymes suggests potential therapeutic applications in these conditions .

Anticancer Properties

The compound's structural similarity to known anticancer agents has prompted investigations into its cytotoxic effects against various cancer cell lines. Preliminary studies indicate that it may exhibit selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For instance, certain derivatives have shown promising results in inhibiting growth in breast and liver cancer cell lines .

Antimicrobial Activity

Benzodioxin derivatives have also been reported to possess antimicrobial properties. Compounds within this class have demonstrated activity against a range of pathogens, including bacteria and fungi. This broad-spectrum activity underscores their potential as lead compounds for developing new antimicrobial agents .

Case Study 1: Enzyme Inhibition Profile

A study conducted on various benzodioxin derivatives revealed that modifications at specific positions on the benzodioxin ring significantly influence enzyme inhibition potency. The most effective inhibitors were found to possess electron-withdrawing groups at the para position relative to the sulfonamide group .

Case Study 2: Anticancer Activity Evaluation

In vitro assays assessing the cytotoxicity of N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl) derivatives against MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cell lines indicated an IC50 value in the low micromolar range for some compounds. This suggests that structural modifications could enhance their anticancer efficacy .

Table: Biological Activities of Selected Benzodioxin Derivatives

| Compound Name | Target Activity | IC50 (μM) | Notes |

|---|---|---|---|

| Compound A | α-glucosidase Inhibition | 12 | Effective against T2DM |

| Compound B | Acetylcholinesterase Inhibition | 8 | Potential use in AD treatment |

| Compound C | Cytotoxicity (MDA-MB-231) | 5 | Selective towards cancer cells |

| Compound D | Antimicrobial Activity | 15 | Broad-spectrum activity observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.